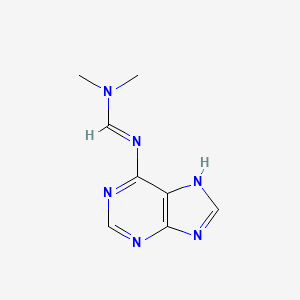

N,N-dimethyl-N'-(7H-purin-6-yl)methanimidamide

Description

Properties

CAS No. |

28856-55-5 |

|---|---|

Molecular Formula |

C8H10N6 |

Molecular Weight |

190.21 g/mol |

IUPAC Name |

N,N-dimethyl-N'-(7H-purin-6-yl)methanimidamide |

InChI |

InChI=1S/C8H10N6/c1-14(2)5-13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12) |

InChI Key |

DJPDLTXHXWTYKE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 6-Chloropurine

An alternative and widely used synthetic route involves nucleophilic substitution on 6-chloropurine. This method exploits the high reactivity of the chlorine atom at the 6-position, allowing substitution with nucleophiles such as dimethylmethanimidamide or related intermediates.

- Starting Material: 6-chloropurine

- Nucleophile: Dimethylmethanimidamide or related amidine derivatives

- Base: Sodium carbonate or other mild bases to facilitate substitution

- Solvent: Aqueous or polar aprotic solvents

- Conditions: Reflux under controlled pH to promote substitution without degradation

- Outcome: Formation of N,N-dimethyl-N'-(7H-purin-6-yl)methanimidamide with good yields

This approach is favored for its specificity and cleaner reaction profile, often used in both research and industrial settings.

Condensation Using Formamidine Acetate

Formamidine acetate, a methanimidamide precursor, is used in condensation reactions with purine analogs to form the amidine linkage. This method involves:

- Starting Material: Purine or purine derivatives

- Condensing Agent: Formamidine acetate

- Solvent: Polar aprotic solvents such as N,N-dimethylacetamide

- Conditions: Heating under reflux or sealed tube conditions

- Purification: Recrystallization from solvents with defined boiling points to ensure purity

This method is particularly useful for synthesizing amidine derivatives and has been reported to yield products with high purity suitable for further characterization.

Industrial Production Methods

Industrial-scale synthesis of this compound typically adapts the nucleophilic substitution route due to its scalability and efficiency. Key features include:

- Use of continuous flow reactors to maintain precise control over reaction parameters

- Optimization of reaction time and temperature to maximize yield

- Advanced purification techniques such as crystallization and chromatographic methods to achieve high purity

- Implementation of solvent recycling and waste minimization protocols to enhance sustainability

These industrial methods ensure consistent product quality and are designed to meet the demands of pharmaceutical and agrochemical applications.

Purification and Characterization Techniques

Purification

- Recrystallization: Commonly performed from polar aprotic solvents like N,N-dimethylacetamide, which has a boiling range of 164.58–167.58°C, allowing effective separation of impurities.

- Chromatography: High-performance liquid chromatography (HPLC) with UV detection is used to assess and improve purity, especially important for polar heterocyclic compounds.

Characterization

- Nuclear Magnetic Resonance Spectroscopy: Proton (^1H) and Carbon-13 (^13C) NMR confirm the formation of the amidine linkage and substitution pattern on the purine ring.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and structural integrity.

- High-Performance Liquid Chromatography: Used to determine purity and monitor degradation under varying conditions.

These analytical methods ensure the compound's structural fidelity and suitability for research or application.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methylation of Adenine | Adenine | Dimethylamine, catalyst | Controlled temperature/pressure | Direct approach, simple reagents | May require catalyst optimization |

| Nucleophilic Substitution | 6-Chloropurine | Dimethylmethanimidamide, base | Reflux in aqueous/polar solvents | High specificity, scalable | Requires handling of chloropurine |

| Condensation with Formamidine Acetate | Purine derivatives | Formamidine acetate | Heating in polar aprotic solvent | High purity products | Requires careful purification |

Research Findings and Notes

- Racemization issues have been reported in related purine-amino acid conjugates during coupling reactions, indicating the need for careful control of stereochemistry when synthesizing derivatives.

- The purine scaffold’s electronic and steric properties influence the reactivity of substitution reactions, necessitating optimization of reaction conditions for each synthetic route.

- Industrial synthesis prioritizes continuous flow and purification technologies to meet quality standards for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(7H-purin-6-yl)methanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of demethylated derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce demethylated purine derivatives .

Scientific Research Applications

N,N-dimethyl-N’-(7H-purin-6-yl)methanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in modulating biological processes, particularly those involving nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(7H-purin-6-yl)methanimidamide involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA, affecting its structure and function. It may also inhibit certain enzymes involved in nucleic acid metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Key structural analogs and their properties are summarized below:

Notes:

- N,N-dimethyl-N'-phenylmethanimidamide : The phenyl group enhances hydrophobicity (LogP ~2.0 inferred from analogs) compared to polar heterocycles. Its boiling point (406–408 K at 0.026 atm) reflects moderate volatility .

- N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide : The nitro group increases molecular weight (193.20 g/mol) and density (1.14 g/cm³) while reducing volatility (boiling point 592.5 K at 760 mmHg). The electron-withdrawing nitro group also lowers pKa, enhancing acidity .

Electronic and Reactivity Profiles

- Purine vs. Pyrrolo-pyrimidine : The purine core in the target compound contains two nitrogen-rich rings, enabling π-π stacking and diverse hydrogen-bonding interactions. In contrast, the pyrrolo-pyrimidine analog () has a smaller fused ring system, likely reducing steric hindrance but limiting binding versatility .

- Substituent Effects : The 4-nitrophenyl group () introduces strong electron-withdrawing effects, polarizing the methanimidamide moiety and increasing electrophilicity. This contrasts with the electron-neutral phenyl group (), which favors hydrophobic interactions .

Spectroscopic and Physicochemical Data

- Infrared (IR) Spectroscopy: N,N-dimethyl-N'-phenylmethanimidamide exhibits characteristic N-H and C=N stretches at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively. The nitro group in the 4-nitrophenyl analog introduces additional peaks near 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry : The phenyl derivative (C₉H₁₂N₂) shows a molecular ion peak at m/z 148.21, while the 4-nitrophenyl analog (C₉H₁₁N₃O₂) fragments prominently at m/z 193.20 .

Biological Activity

N,N-dimethyl-N'-(7H-purin-6-yl)methanimidamide, a compound derived from purine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, presenting relevant data, case studies, and research insights.

- Chemical Formula : C₇H₉N₅

- Molecular Weight : 163.1799 g/mol

- CAS Registry Number : 938-55-6

The compound is structurally characterized as a derivative of purine with two methyl groups attached to the nitrogen atoms, which may influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

Case Study: Antimycobacterial Activity

A study focused on the synthesis and evaluation of N-(purin-6-yl) dipeptides, including derivatives of this compound, reported promising results against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 3.1 µg/mL against both standard and multidrug-resistant strains of M. tuberculosis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 3.1 | Antimycobacterial |

| Other derivatives | 6.2–12.5 | Decreased activity |

This highlights the potential of this compound in developing new treatments for tuberculosis, especially in light of rising drug resistance.

Anticancer Activity

The antiproliferative effects of this compound have also been explored in cancer research. In vitro studies have shown that certain purine derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549.

Research Findings

- Cell Line Studies : The compound exhibited significant cytotoxicity against HeLa cells with IC50 values indicating effective inhibition of cell growth.

- Mechanism of Action : The proposed mechanism involves interference with nucleic acid metabolism, which is critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Methyl Groups : The presence of dimethyl groups enhances solubility and may improve interaction with biological targets.

- Purine Core : The purine structure is essential for biological recognition by enzymes and receptors involved in nucleic acid metabolism.

Q & A

Q. What are the recommended synthetic routes and purification strategies for N,N-dimethyl-N'-(7H-purin-6-yl)methanimidamide?

- Synthesis : The compound can be synthesized via condensation reactions involving methanimidamide derivatives and purine analogs. For example, formamidine acetate (a methanimidamide precursor) is often used as a condensing agent in nucleoside chemistry to facilitate amidine bond formation . Purification may involve recrystallization from polar aprotic solvents like N,N-dimethylacetamide, which has a defined distilling range (164.58–167.58°C) to ensure solvent purity .

- Characterization : Use NMR (1H/13C) to confirm the amidine linkage and purine substitution. Mass spectrometry (e.g., ESI-MS) is critical for verifying molecular weight (C8H10N6, theoretical MW: 206.21). Chromatographic methods (HPLC with UV detection) can assess purity, leveraging columns optimized for polar heterocycles .

Q. What analytical techniques are most effective for characterizing structural stability under varying pH conditions?

- Methodology : Perform pH-dependent stability studies (e.g., 2.0–9.0) using buffered solutions (phosphate, acetate). Monitor degradation via HPLC-MS to identify hydrolysis products. For example, related purine derivatives like 7-methyladenine show pH-sensitive imidazole ring opening, which can be tracked using UV-Vis spectroscopy at 260 nm .

- Data Interpretation : Compare retention time shifts and fragmentation patterns in mass spectra to distinguish between intact compound and degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Experimental Design : Replicate solubility studies in multiple solvents (e.g., DMSO, ethanol, water) under controlled humidity and temperature. For stability, conduct accelerated aging tests (40°C/75% RH for 6 months) and compare with literature data.

- Case Study : Discrepancies in Log P values (e.g., 0.44 iLOGP vs. experimental -6.8 cm/s skin permeation) may arise from computational vs. empirical methods. Validate using shake-flask partitioning experiments .

Q. What advanced analytical methods address challenges in detecting low-concentration metabolites or degradation products?

- Techniques : Use high-resolution LC-QTOF-MS for untargeted metabolomics. Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection of carbonyl-containing degradation products via UV/Vis or fluorescence .

- Example : In related carbamate analogs, fluorescent tagging with DPP-TFB (2,4-diphenyl-pyranylium tetrafluoroborate) improved sensitivity for trace analysis .

Q. How does the compound interact with cytochrome P450 (CYP) enzymes, and what are the implications for toxicity studies?

- Methodology : Incubate the compound with human liver microsomes and quantify metabolite formation via LC-MS/MS. Reference data from N-methyl-7H-purin-6-amine (a structural analog) indicate negligible CYP1A2/2C19 inhibition, suggesting low hepatotoxicity risk .

- Safety Considerations : Despite low CYP inhibition, the compound’s classification as a hazardous waste (RIDADR 2757) necessitates strict handling protocols due to potential neurotoxic or respiratory effects .

Q. What experimental strategies mitigate variability in biological activity assays caused by solvent interactions?

- Optimization : Pre-screen solvents (e.g., DMSO, ethanol) for compatibility with assay conditions. For example, N,N-dimethylacetamide (DMA) is preferred over DMSO for maintaining enzyme activity in kinase assays .

- Data Normalization : Include solvent-only controls and use standardized viability assays (e.g., MTT) to correct for solvent-induced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.